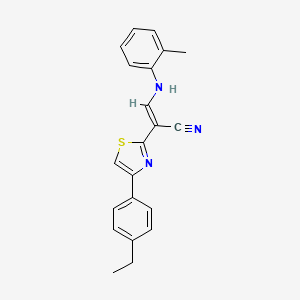

![molecular formula C15H20BClO2 B2647475 2-[(1R,2R)-2-(4-chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1953178-18-1](/img/structure/B2647475.png)

2-[(1R,2R)-2-(4-chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

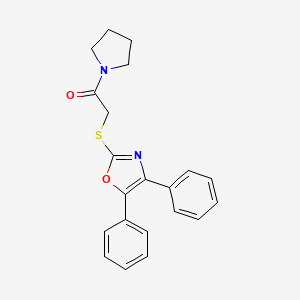

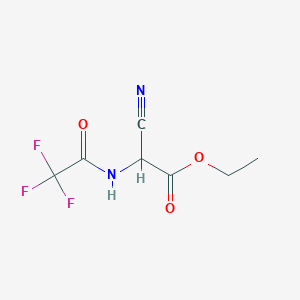

The compound “2-[(1R,2R)-2-(4-chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is also known as 4-(Cyclopropyl)phenylboronic acid pinacol ester . It has a molecular formula of C15H21BO2 .

Molecular Structure Analysis

The molecular structure of this compound involves a cyclopropyl group attached to a phenyl ring, which is further connected to a boronic ester group . The boronic ester group consists of a boron atom bonded to two oxygen atoms and two methyl groups .Physical And Chemical Properties Analysis

The compound is a derivative of boronic acid and has a molecular weight of 278.59 . Other physical and chemical properties such as boiling point, melting point, and solubility could not be found in the available resources.Scientific Research Applications

Mechanism and Stereoselectivity in Cyclopropanation

A study by Wang, Liang, and Yu (2011) delves into the asymmetric Simmons-Smith reaction using Charette chiral dioxaborolane ligand, a method extensively used for constructing enantiomerically enriched cyclopropanes. Their research, utilizing density functional theory calculations, reveals key insights into the reaction mechanism and factors influencing enantioselectivity, highlighting the role of torsional and ring strains in the process (Wang, Liang, & Yu, 2011).

Bond-Coupled Electron Transfer Processes

Al‐Kaysi and Goodman (2005) investigated the photooxidation of specific compounds, proposing the mechanism of dissociative return electron transfer (DRET) for efficient Si-Si bond cleavage in certain compounds. Their findings can provide insights into the fragmentation of similar bonds in related chemical structures (Al‐Kaysi & Goodman, 2005).

Synthesis of Oligo-Silacyclohepta-dienes

Research by WooHee-Gweon, KimBo-Hye, and SohnHonglae (2000) on the reaction of 1,4-dilithiotetraphenylbutadiene with various silanes yielded oligomers and their derivatives. This synthesis process is significant for understanding the formation and behavior of complex silacyclohepta-dienes (WooHee-Gweon, KimBo-Hye, & SohnHonglae, 2000).

Syntheses of Polysiloxane-Supported Catalysts

Arai, Uozumi, and Soga (1997) synthesized polysiloxanes with various side groups to create supported zirconocene catalysts. Their research contributes to understanding how these catalysts impact ethene polymerization and the resultant polymer characteristics (Arai, Uozumi, & Soga, 1997).

Palladium-Catalyzed Silaboration of Allenes

Chang, Rayabarapu, Yang, and Cheng (2005) describe a highly regio- and stereoselective method for synthesizing various 2-silylallylboronates from allenes and a specific borylsilane. This research demonstrates the potential applications of this methodology in synthesizing complex organic compounds (Chang, Rayabarapu, Yang, & Cheng, 2005).

properties

IUPAC Name |

2-[(1R,2R)-2-(4-chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BClO2/c1-14(2)15(3,4)19-16(18-14)13-9-12(13)10-5-7-11(17)8-6-10/h5-8,12-13H,9H2,1-4H3/t12-,13+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQVKQUPCWFSFO-QWHCGFSZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1R,2R)-2-(4-chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

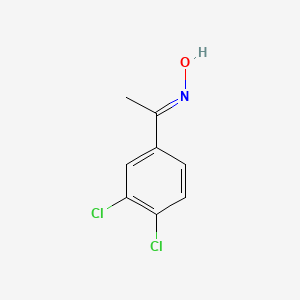

![Methyl 2-{[4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2647393.png)

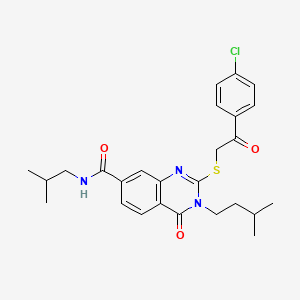

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2647405.png)

![Tert-butyl (2S,3aS,6aS)-2-(azidomethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate](/img/structure/B2647408.png)

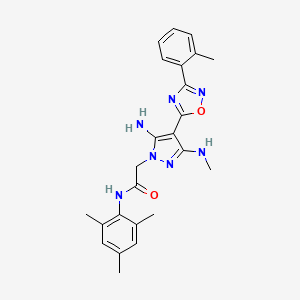

![N-(3-bromophenyl)-3-[(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]butanamide](/img/structure/B2647414.png)